molecular formula C8H5BrN2O2 B13012772 Methyl 6-bromo-5-cyanopicolinate

Methyl 6-bromo-5-cyanopicolinate

Cat. No.: B13012772
M. Wt: 241.04 g/mol
InChI Key: YBCXKIGHIQITKU-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5-cyanopicolinate is a chemical compound with the molecular formula C8H5BrN2O2 and a molecular weight of 241.04 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a bromine atom, a cyano group, and a methyl ester group attached to a pyridine ring.

Preparation Methods

The synthesis of Methyl 6-bromo-5-cyanopicolinate typically involves the bromination of 6-cyanopicolinic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the solvent for esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 6-bromo-5-cyanopicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 6-bromo-5-cyanopicolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5-cyanopicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 6-bromo-5-cyanopicolinate can be compared with other similar compounds, such as:

    Methyl 5-bromo-6-cyanopicolinate: Similar in structure but with different substitution patterns on the pyridine ring.

    Methyl 6-bromo-4-cyanopicolinate: Another isomer with the cyano group at a different position.

    Methyl 6-chloro-5-cyanopicolinate: Similar compound with a chlorine atom instead of bromine.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

methyl 6-bromo-5-cyanopyridine-2-carboxylate

InChI

InChI=1S/C8H5BrN2O2/c1-13-8(12)6-3-2-5(4-10)7(9)11-6/h2-3H,1H3

InChI Key

YBCXKIGHIQITKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)C#N)Br

Origin of Product

United States

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